molecular formula C8H9NO B107982 Pyridine, 3-(2-propenyloxy)- CAS No. 18343-04-9

Pyridine, 3-(2-propenyloxy)-

Cat. No.: B107982
CAS No.: 18343-04-9
M. Wt: 135.16 g/mol
InChI Key: KUWSQDFSFCOXTF-UHFFFAOYSA-N
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Description

Pyridine, 3-(2-propenyloxy)- is a derivative of pyridine, an aromatic heterocyclic compound with a nitrogen atom in the ring. This compound is characterized by the presence of a 2-propenyloxy group attached to the third position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

Target of Action

Pyridine, 3-(2-propenyloxy)-, also known as 3-(prop-2-en-1-yloxy)pyridine, is a compound that has been found to interact with various targets. Pyridine-containing compounds have been reported to have medicinal applications as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer . They have been detected in most relevant drug molecules, providing a great possibility for treatment .

Mode of Action

It is known that pyridine derivatives have a different mode of action from any other existing insecticide . They are also effective on pests that have developed resistance to existing insecticides .

Biochemical Pathways

Pyridines are oxidation products of nicotinamide, its methylated form, and its ribosylated form . They are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) . Pyridine scaffolds are found in nature, mainly from plant resources, such as alkaloids . They are also reported to possess potential medicinal properties important to central nervous system (CNS)-active agents, calcium channel blockers, and antidepressants .

Pharmacokinetics

The biological potency, adme properties, and pharmacokinetics/pharmacodynamics of pyrimidine-based drugs, which are closely related to pyridine, have been discussed .

Result of Action

It has been reported that pyridine derivatives exert excellent control against various lepidopterous and thysanopterous pests on cotton and vegetables . Many existing insecticide-resistant strains of lepidopterous pests can be adequately controlled by pyridalyl as well as susceptible strains .

Action Environment

It is known that the presence of nitrogen and its lone pair in an aromatic environment makes pyridine a unique substance in chemistry . The sp2 lone pair orbital of “N,” directed outward the ring skeleton, is well directed to have overlap with vacant metal orbital in producing an σ bonding interaction . This causes pyridine to be a ligand and has been utilized with all transition metals in producing the array of metal complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(2-propenyloxy)- typically involves the reaction of pyridine with an appropriate allylating agent. One common method is the reaction of pyridine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of Pyridine, 3-(2-propenyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 3-(2-propenyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.

    Substitution: The 2-propenyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridine, 3-(2-propenyloxy)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Pyridine derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

  • Pyridine, 2-(2-propenyloxy)-: Similar structure but with the 2-propenyloxy group at the second position.
  • Pyridine, 4-(2-propenyloxy)-: Similar structure but with the 2-propenyloxy group at the fourth position.
  • Pyridine, 3-(2-methoxy)-: Similar structure but with a methoxy group instead of a 2-propenyloxy group.

Properties

IUPAC Name

3-prop-2-enoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-6-10-8-4-3-5-9-7-8/h2-5,7H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWSQDFSFCOXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336667
Record name Pyridine, 3-(2-propenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18343-04-9
Record name Pyridine, 3-(2-propenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(prop-2-en-1-yloxy)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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